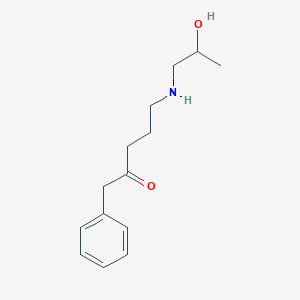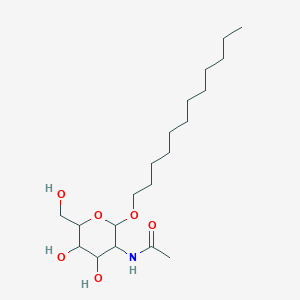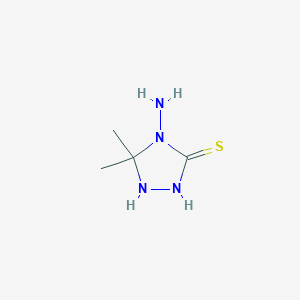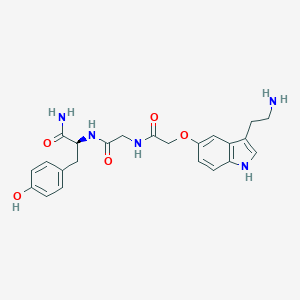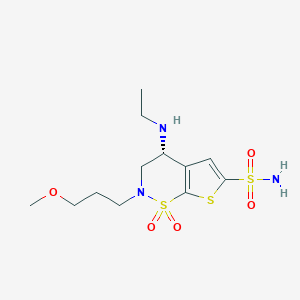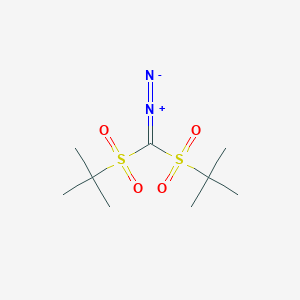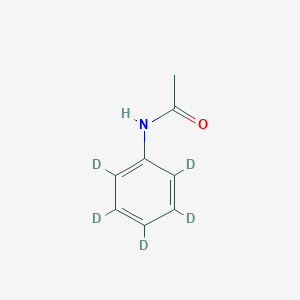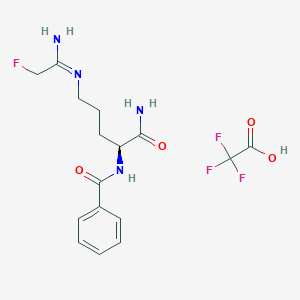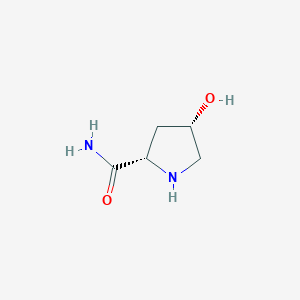
(2S,4S)-4-hydroxypyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-4-hydroxypyrrolidine-2-carboxamide, also known as L-pyroglutamic acid or PCA, is a naturally occurring amino acid found in various foods and human physiological fluids. PCA has been the subject of extensive scientific research due to its potential therapeutic applications in various fields, including neurology, immunology, and oncology.
作用機序
The mechanism of action of PCA is not fully understood, but it is thought to involve the modulation of neurotransmitters, such as dopamine and glutamate, in the brain. PCA has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
生化学的および生理学的効果
PCA has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. PCA has also been shown to improve glucose tolerance and insulin sensitivity in animal models.
実験室実験の利点と制限
One advantage of using PCA in lab experiments is its availability and low cost. PCA is a naturally occurring amino acid and can be easily synthesized. However, one limitation is its instability in aqueous solutions, which can affect its bioactivity and require careful storage and handling.
将来の方向性
There are numerous future directions for research on PCA. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. PCA has also been investigated for its potential as an anti-inflammatory agent in various conditions, including arthritis and inflammatory bowel disease. Additionally, PCA has been studied for its potential as a biomarker for various diseases, including liver disease and cancer.
Conclusion:
In conclusion, (2S,4S)-4-hydroxypyrrolidine-2-carboxamide, or PCA, is a naturally occurring amino acid with potential therapeutic applications in various fields, including neurology, immunology, and oncology. PCA has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. Future research on PCA is needed to fully understand its potential as a therapeutic agent and biomarker for various diseases.
合成法
PCA can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. One of the most common methods for chemical synthesis is the reaction of glutamic acid with acetic anhydride, followed by hydrolysis of the resulting pyrrolidone derivative. Enzymatic synthesis involves the use of pyrrolidone carboxylase, which catalyzes the conversion of glutamic acid to PCA.
科学的研究の応用
PCA has been extensively studied for its potential therapeutic applications in various fields. In neurology, PCA has been shown to improve cognitive function and memory in animal models. In immunology, PCA has been found to modulate the immune response and reduce inflammation. In oncology, PCA has been investigated for its potential as an anti-tumor agent.
特性
CAS番号 |
129431-01-2 |
|---|---|
製品名 |
(2S,4S)-4-hydroxypyrrolidine-2-carboxamide |
分子式 |
C5H10N2O2 |
分子量 |
130.15 g/mol |
IUPAC名 |
(2S,4S)-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C5H10N2O2/c6-5(9)4-1-3(8)2-7-4/h3-4,7-8H,1-2H2,(H2,6,9)/t3-,4-/m0/s1 |
InChIキー |
OJSXAYGYRGXDSQ-IMJSIDKUSA-N |
異性体SMILES |
C1[C@@H](CN[C@@H]1C(=O)N)O |
SMILES |
C1C(CNC1C(=O)N)O |
正規SMILES |
C1C(CNC1C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



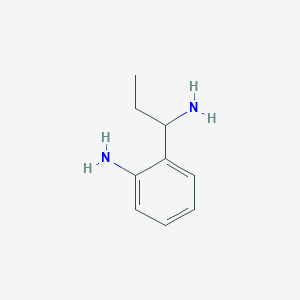
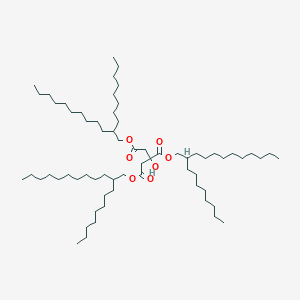
![1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone](/img/structure/B135362.png)
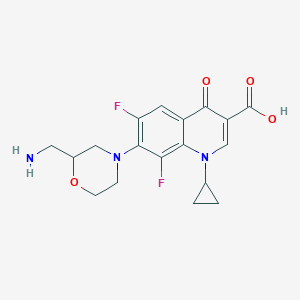
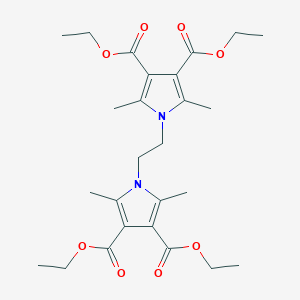
![6-(Benzenesulfinyl)tetrazolo[1,5-b]pyridazine](/img/structure/B135369.png)
